1-Iodo-5-nitronaphthalene
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Overview
Description
1-Iodo-5-nitronaphthalene is an organic compound with the molecular formula C10H6INO2 It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a nitro group at the fifth position
Preparation Methods
1-Iodo-5-nitronaphthalene can be synthesized through several methods. One common synthetic route involves the iodination of 1-nitronaphthalene using iodine monochloride in aqueous sulfuric acid . This method ensures a high yield of the desired product while minimizing side reactions. Another approach involves the use of palladium-catalyzed coupling reactions, where 1-iodonaphthalene is reacted with nitro-substituted alkynes in the presence of a palladium catalyst and triphenylphosphine .
Chemical Reactions Analysis
1-Iodo-5-nitronaphthalene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation: The compound can also undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
The major products formed from these reactions include 1-amino-5-iodonaphthalene (from reduction) and various substituted naphthalenes (from electrophilic substitution).
Scientific Research Applications
1-Iodo-5-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-iodo-5-nitronaphthalene exerts its effects involves its ability to undergo electrophilic substitution and reduction reactions. The nitro group can be reduced to an amino group, which can then interact with various molecular targets. The iodine atom facilitates the formation of reactive intermediates, which can participate in further chemical transformations .
Comparison with Similar Compounds
1-Iodo-5-nitronaphthalene can be compared to other similar compounds, such as:
1-Bromo-5-nitronaphthalene: Similar in structure but with a bromine atom instead of iodine.
1-Nitronaphthalene: Lacks the iodine atom, making it less reactive in electrophilic substitution reactions.
1,5-Dinitronaphthalene: Contains two nitro groups, leading to different chemical properties and reactivity.
Properties
CAS No. |
64567-10-8 |
---|---|
Molecular Formula |
C10H6INO2 |
Molecular Weight |
299.06 g/mol |
IUPAC Name |
1-iodo-5-nitronaphthalene |
InChI |
InChI=1S/C10H6INO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H |
InChI Key |
UDBGBAQMJJEQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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